

# Elucidation of Canthine-6-one N-oxide Structure: A Technical Guide

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## Compound of Interest

Compound Name: Canthine

Cat. No.: B12676620

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This technical guide provides a comprehensive overview of the structural elucidation of **canthine**-6-one N-oxide, a naturally occurring  $\beta$ -carboline alkaloid. This document details the key spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.

## Spectroscopic Data Analysis

The structural confirmation of **canthine**-6-one N-oxide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Canthine-6-one N-oxide

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.86	d	5.2
H-2	7.78	t	7.5
H-4	8.25	d	7.8
H-5	7.95	d	5.2
H-8	8.18	d	7.8
H-9	7.52	t	7.5
H-10	7.72	t	7.8
H-11	8.81	d	7.5

Solvent: CDCl<sub>3</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for Canthine-6-one N-oxide

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	139.2
C-2	122.5
C-4	129.8
C-5	117.4
C-6	158.4
C-6a	141.2
C-7a	121.8
C-8	121.3
C-9	129.4
C-10	124.7
C-11	131.5
C-11a	145.1
C-12a	130.6
C-12b	136.8

Solvent: CDCl<sub>3</sub>

**Table 3: Mass Spectrometry Data for Canthine-6-one N-oxide**

Technique	Ionization Mode	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
EIMS	70 eV	236	220, 192, 164

**Table 4: Infrared and Ultraviolet-Visible Spectroscopic Data for Canthine-6-one N-oxide**

Spectroscopy	Medium	Absorption Maxima
IR	KBr	1660, 1610, 1250 $\text{cm}^{-1}$
UV-Vis	MeOH	254, 282, 365 nm

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above, based on established scientific literature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

### Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer at an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation pattern.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ , revealing characteristic functional group absorptions.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer using methanol (MeOH) as the solvent. The absorption spectrum was scanned over a wavelength range of 200–800 nm to determine the absorption maxima.

## Structure Elucidation Workflow

The logical process for the elucidation of the **canthine-6-one** N-oxide structure is outlined in the following diagram.



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Caption: Workflow for the structural elucidation of **canthine-6-one N-oxide**.

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